7-Formylheptanoic acid
CAS No.: 929-48-6
Cat. No.: VC2311404
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 929-48-6 |
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Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
IUPAC Name | 8-oxooctanoic acid |
Standard InChI | InChI=1S/C8H14O3/c9-7-5-3-1-2-4-6-8(10)11/h7H,1-6H2,(H,10,11) |
Standard InChI Key | UEXYJHLCLUYOFA-UHFFFAOYSA-N |
SMILES | C(CCCC(=O)O)CCC=O |
Canonical SMILES | C(CCCC(=O)O)CCC=O |
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
7-Formylheptanoic acid possesses the molecular formula C8H14O3, consisting of an eight-carbon chain with a carboxylic acid group (-COOH) at one end and a formyl group (-CHO) at the C-7 position . This bifunctional nature is particularly noteworthy, as it provides two reactive sites that can participate in different chemical transformations.
The structural arrangement can be visualized as a linear aliphatic chain with the following functional group distribution:
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Terminal carboxylic acid group (position C-1)
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Aliphatic chain of methylene groups (positions C-2 through C-6)
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Formyl/aldehyde group at position C-7
Chemical Identifiers
7-Formylheptanoic acid is registered with various chemical identifiers that facilitate its recognition in chemical databases and scientific literature. These identifiers are crucial for unambiguous reference in research and regulatory contexts.
Table 1: Chemical Identifiers of 7-Formylheptanoic Acid
Identifier Type | Value |
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CAS Registry Number | 929-48-6 |
European Community (EC) Number | 213-199-6 |
DSSTox Substance ID | DTXSID30239189 |
Lipid Maps ID | LMFA01060212 |
Metabolomics Workbench ID | 75017 |
Nikkaji Number | J298.506C |
Wikidata | Q83121543 |
Nomenclature and Alternative Designations
IUPAC Nomenclature
Under IUPAC conventions, the primary name for this compound is 7-formylheptanoic acid, which systematically describes its structure. The name communicates:
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The primary functional group (carboxylic acid) indicated by the suffix "-oic acid"
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The carbon chain length (seven carbons in the main chain) indicated by "heptan-"
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The secondary functional group (formyl) and its position (carbon 7) indicated by "7-formyl-"
Synonyms and Alternative Names
Several alternative names exist for this compound in scientific literature and chemical databases:
These alternative designations highlight different structural perspectives, with some focusing on the aldehyde group as an "oxo" substituent at the terminal position of an octanoic acid framework.
Physical and Chemical Properties
Chemical Reactivity Profile
The presence of two distinct functional groups—carboxylic acid and aldehyde—confers a diverse reactivity profile to 7-formylheptanoic acid:
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The carboxylic acid group can participate in:
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Esterification reactions with alcohols
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Amidation reactions with amines
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Salt formation with bases
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Reduction to primary alcohols
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The aldehyde group can undergo:
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Oxidation to form the corresponding carboxylic acid
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Reduction to yield the primary alcohol
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Addition reactions with nucleophiles
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Condensation reactions (e.g., aldol condensation)
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Formation of acetals and hemiacetals
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This dual reactivity makes 7-formylheptanoic acid particularly valuable as a bifunctional building block in organic synthesis.
Biological Significance and Applications
Metabolic Relevance
The structure of 7-formylheptanoic acid suggests potential involvement in several biological processes:
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As a potential intermediate in fatty acid metabolism, particularly in oxidative processes involving medium-chain fatty acids
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Possible involvement in aldehyde dehydrogenase pathways
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Potential role in lipid peroxidation processes, where terminal oxidation of fatty acids can generate aldehyde functionalities
Its inclusion in the Metabolomics Workbench database (ID: 75017) supports its relevance in metabolic studies .
Research Applications
The bifunctional nature of 7-formylheptanoic acid makes it potentially valuable in various research applications:
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As a building block in organic synthesis, particularly for the preparation of more complex fatty acid derivatives
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In studies of lipid metabolism and oxidative stress
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As a standard in analytical chemistry and metabolomics
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In the development of bioactive compounds through selective functionalization of either the carboxylic acid or aldehyde group
Analytical Methods and Characterization
Spectroscopic Identification
The identification and characterization of 7-formylheptanoic acid typically involve various spectroscopic techniques:
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹)
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Aldehyde C=O stretch (typically around 1720-1740 cm⁻¹)
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O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹)
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Aldehyde C-H stretch (weak band around 2720-2820 cm⁻¹)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Characteristic aldehyde proton signal (around 9.5-10.0 ppm)
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¹³C NMR: Distinctive signals for the carboxylic carbon (around 170-180 ppm) and aldehyde carbon (around 190-200 ppm)
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Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight (158 g/mol)
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Characteristic fragmentation patterns involving loss of water, formyl group, or carboxyl group
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Chromatographic Methods
For separation and quantification, 7-formylheptanoic acid can be analyzed using:
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Gas Chromatography (GC), typically after derivatization to improve volatility
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High-Performance Liquid Chromatography (HPLC), often with reverse-phase columns
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Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity
Comparative Analysis with Related Compounds
Structural Analogs
Understanding 7-formylheptanoic acid in the context of its structural relatives provides insight into its unique properties and potential applications.
Table 2: Comparison of 7-Formylheptanoic Acid with Structurally Related Compounds
Compound | Formula | Key Structural Difference | Notable Property Distinction |
---|---|---|---|
Octanoic acid | C8H16O2 | Lacks aldehyde group | Less reactive, higher hydrophobicity |
7-Hydroxyoctanoic acid | C8H16O3 | Hydroxyl instead of aldehyde | Less reactive, different hydrogen bonding pattern |
8-Oxooctanoic acid | C8H14O3 | Identical (synonym) | Same compound |
Suberic acid | C8H14O4 | Dicarboxylic acid | Higher polarity, different reactivity profile |
7-Aminoheptanoic acid | C7H15NO2 | Amine instead of aldehyde | Different reactivity, higher water solubility |
This comparative perspective highlights the unique position of 7-formylheptanoic acid among fatty acid derivatives, with its particular combination of functional groups offering distinct reactivity and physical properties.
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